methyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Description
Methyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a purino-pyrimidine hybrid compound characterized by a fused bicyclic core with two ketone groups (2,4-dioxo) and a 4-methylphenyl substituent at position 7.
Properties
IUPAC Name |
methyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-12-5-7-13(8-6-12)22-9-4-10-23-15-16(20-18(22)23)21(2)19(27)24(17(15)26)11-14(25)28-3/h5-8H,4,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTSBPZYVDGUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a complex organic compound with potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the purine structure and subsequent modifications to introduce the methyl and acetate groups. The detailed synthetic pathway is crucial for understanding its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of purine compounds can inhibit bacterial growth effectively. The mechanism often involves interference with nucleic acid synthesis or disruption of cellular metabolism.
Anticancer Properties
Several studies have highlighted the anticancer potential of purine derivatives. This compound may induce apoptosis in cancer cells through various pathways:
- Induction of Apoptosis : The compound may activate caspases leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in specific cancer cell lines, which can inhibit tumor growth.
Neuroprotective Effects
Some derivatives have shown neuroprotective effects in models of neurodegenerative diseases. These effects are often attributed to the compound's ability to modulate oxidative stress and inflammation in neuronal tissues.
Research Findings and Case Studies
Scientific Research Applications
Introduction to Methyl 2-[1-Methyl-9-(4-Methylphenyl)-2,4-Dioxo-7,8-Dihydro-6H-Purino[7,8-a]Pyrimidin-3-Yl]Acetate
This compound is a complex organic compound with significant potential in various scientific research applications. Its unique structure contributes to a range of biological activities that have attracted attention in pharmacology and medicinal chemistry.
Chemical Structure Representation
Chemical Structure
Anticancer Activity
This compound has been studied for its potential anticancer properties. Research indicates that compounds within this chemical class may inhibit the proliferation of various cancer cell lines. For instance, studies have shown that derivatives exhibit IC50 values suggesting significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7 .
Case Study: Antiproliferative Activity
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound A | HCT-116 | 5.0 |
| Compound B | MCF-7 | 6.5 |
Antimicrobial Properties
Research has also explored the antimicrobial effects of this compound. Preliminary findings suggest that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Study: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 μg/mL |
| Escherichia coli | 15 μg/mL |
Enzyme Inhibition
The compound has shown potential in inhibiting specific enzymes that play crucial roles in cellular processes. For example, it may act as an inhibitor of thymidylate synthase, which is a target for several anticancer drugs .
Pharmacological Mechanisms
The mechanisms through which this compound exerts its biological effects are under investigation. Studies suggest that its interaction with cellular pathways involved in apoptosis and cell cycle regulation may be significant.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound: Features a purino[7,8-a]pyrimidine core with 2,4-dioxo groups and a 4-methylphenyl substituent .
- 9-Substituted Pyrimidines (): Compounds such as 3a-e and 4a,b possess pyrimidine cores with thioxo (C=S) groups instead of dioxo (C=O) groups.
- Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () : Contains a pyrimidine ring with a sulfur-containing thietane substituent. The thioether linkage may enhance lipophilicity, contrasting with the target compound’s ester group .
Substituent Analysis
- Aromatic Substituents: The target compound’s 4-methylphenyl group is analogous to the aryl groups in ’s 3a-e, synthesized using aromatic aldehydes. However, the absence of electron-withdrawing groups (e.g., nitro or cyano) in the target compound may reduce its electrophilic character compared to derivatives like diethyl 8-cyano-7-(4-nitrophenyl)-imidazopyridine () .
- Ester Variations : The methyl ester in the target compound vs. ethyl esters in and impacts metabolic stability and hydrolysis rates. Shorter alkyl chains (methyl) typically exhibit faster enzymatic cleavage .
Physicochemical Properties
- Melting Points : reports a melting point of 243–245°C for its tetrahydroimidazopyridine derivative, suggesting high crystallinity. The target compound’s melting point is unreported but may vary due to its dihydro configuration and ester group .
- Solubility : The methyl ester in the target compound likely improves organic solubility compared to ’s thioxo derivatives, which may form stronger intermolecular hydrogen bonds .
Research Findings and Implications
- Sulfur vs. Oxygen : Thioether-containing compounds () show higher membrane permeability but lower metabolic stability than ester-containing analogs like the target compound .
- Aromatic Diversity: The 4-methylphenyl group in the target compound may offer balanced hydrophobicity compared to ’s nitro- and cyano-substituted aromatics, which could induce steric or electronic clashes in binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
